molecular formula C10H10N2O B13135896 1-(Phthalazin-5-yl)ethanol

1-(Phthalazin-5-yl)ethanol

Cat. No.: B13135896
M. Wt: 174.20 g/mol
InChI Key: UFWSBRSVLDSHED-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phthalazin-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of phthalazinone with an appropriate alcohol under acidic or basic conditions. For instance, the reaction of phthalazinone with ethanol in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Phthalazin-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Phthalazin-5-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phthalazine derivatives.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phthalazin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

1-(Phthalazin-5-yl)ethanol can be compared with other similar compounds, such as:

    Phthalazinone: A precursor in the synthesis of this compound, known for its own biological activities.

    Phthalazin-5-yl ketone: An oxidized form of this compound with different chemical properties.

    Phthalazin-5-yl halides:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-phthalazin-5-ylethanol

InChI

InChI=1S/C10H10N2O/c1-7(13)9-4-2-3-8-5-11-12-6-10(8)9/h2-7,13H,1H3

InChI Key

UFWSBRSVLDSHED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CN=NC=C21)O

Origin of Product

United States

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